Pomalidomide-C2-acid, a synthetic compound derived from pomalidomide, is notable for its role in the development of targeted therapies, particularly in cancer treatment. This compound is classified as a Proteolysis Targeting Chimera (PROTAC) linker, which facilitates the selective degradation of specific proteins within cells. Its primary target is Cereblon, a substrate receptor for the E3 ubiquitin ligase complex, which plays a crucial role in protein homeostasis and signaling pathways associated with various diseases, including multiple myeloma.
The synthesis of Pomalidomide-C2-acid involves several key steps:
Industrial production methods are optimized for scalability, employing automated reactors and high-purity reagents to maintain consistency and purity of the final product. The use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) is common in these processes to facilitate efficient coupling reactions.
The molecular structure of Pomalidomide-C2-acid features a complex arrangement that includes:
This structure enhances its solubility in biological environments, making it suitable for therapeutic applications.
The compound's molecular formula is represented as , with a molecular weight of approximately 342.39 g/mol. The structural configuration contributes to its efficacy as a PROTAC linker.
Pomalidomide-C2-acid can undergo various chemical reactions:
Common reagents used in these reactions include nucleophiles such as amines or thiols under mild conditions. Coupling reactions often utilize carbodiimides and catalysts to enhance reaction efficiency.
The mechanism by which Pomalidomide-C2-acid exerts its effects involves:
Research indicates that this mechanism is crucial for the therapeutic efficacy of pomalidomide derivatives in treating multiple myeloma and other malignancies.
Pomalidomide-C2-acid exhibits several notable physical properties:
Key chemical properties include:
Pomalidomide-C2-acid has diverse applications in scientific research:
This compound exemplifies the advancements in targeted therapy development, showcasing its potential impact on cancer treatment strategies.
Immunomodulatory imide drugs represent a transformative class of therapeutic agents originating from the serendipitous discovery of thalidomide’s antiangiogenic properties in the 1950s. First-generation thalidomide demonstrated efficacy in multiple myeloma but was limited by significant neurotoxicity and teratogenicity. This prompted the development of second-generation lenalidomide, featuring an amino group substitution at the C4 position of the phthaloyl ring, which improved immunomodulatory potency while reducing non-neurological adverse effects. Pomalidomide (CC-4047) emerged as a third-generation immunomodulatory imide drug, distinguished by dual oxo groups in the phthaloyl ring and an amino group at the fourth position (Figure 1). Preclinical studies established pomalidomide as the most potent immunomodulatory imide drug, exhibiting enhanced tumor necrosis factor-alpha suppression, T-cell co-stimulation, and direct anti-proliferative effects against multiple myeloma cells—even in lenalidomide-resistant cases [1] [8]. This structural evolution provided the chemical foundation for developing cereblon-directed protein degradation tools, including Pomalidomide-C2-acid.
Table 1: Structural Evolution of Key Immunomodulatory Imide Drugs
Generation | Compound | Core Structural Modifications | Key Therapeutic Advancements |
---|---|---|---|
First | Thalidomide | Parent compound; no amino group substitution | Initial anti-myeloma activity; high toxicity profile |
Second | Lenalidomide | Amino group at C4 position; single oxo group | Improved efficacy; reduced neurotoxicity vs. thalidomide |
Third | Pomalidomide | Amino group at C4; dual oxo groups in phthaloyl ring | Superior potency in refractory disease; broader immune modulation |
Pomalidomide-C2-acid (chemical name: 4-[(2-carboxyethyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) is a synthetic derivative engineered for targeted protein degradation applications. Its molecular structure comprises three critical elements: (1) The pomalidomide pharmacophore, which binds cereblon with high affinity (Kd ~50-100 nM); (2) An ethyl-based C2 linker; and (3) A terminal carboxylic acid group (–COOH) enabling conjugation to target protein ligands [5] [10]. The cereblon binding moiety exploits pomalidomide’s well-characterized interaction with CRBN, a substrate receptor within the Cullin 4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). Upon binding, Pomalidomide-C2-acid induces conformational changes in cereblon, redirecting its ubiquitination activity toward non-physiological neosubstrates [7].
The C2 linker’s two-carbon length and terminal carboxylic acid provide critical advantages:
Table 2: Key Physicochemical Properties of Pomalidomide-C2-Acid
Property | Value/Descriptor | Analytical Method | Significance in PROTAC Design |
---|---|---|---|
Molecular Formula | C₁₆H₁₅N₃O₆ | High-res. MS | Determines metabolic stability & solubility |
Molecular Weight | 345.31 g/mol | - | Impacts membrane permeability (optimal <500 Da for subunits) |
Purity | ≥95% | HPLC-UV/PDA | Ensures reproducibility in conjugate synthesis |
Aqueous Solubility | Moderate (DMSO soluble) | Kinetic solubility | Facilitates in vitro biological testing |
Functional Group Reactivity | Carboxylic acid (pKa ~4.2) | Potentiometric titration | Enables conjugation via amide bond formation |
Pomalidomide-C2-acid serves as a foundational building block in cereblon-recruiting proteolysis-targeting chimeras due to its validated molecular glue properties and synthetic tractability. As a heterobifunctional degrader component, it enables the targeted degradation of oncoproteins, transcription factors, and kinases historically considered "undruggable" through competitive inhibition alone. Its significance is demonstrated across three key dimensions:
Overcoming Resistance Mechanisms: Unlike conventional pomalidomide monotherapy, which may select for cereblon mutations or downregulation in multiple myeloma, Pomalidomide-C2-acid-based proteolysis-targeting chimeras maintain potency against certain cereblon-compromised models. This occurs because the induced proximity effect can partially compensate for reduced cereblon affinity, enabling sustained degradation of high-value targets like BRD4 or IRAK4 [7].
Catalytic Mode of Action: Proteolysis-targeting chimeras incorporating this conjugate exploit substoichiometric activity—a single molecule can facilitate multiple degradation cycles. For example, ARV-825 (a BRD4 degrader using pomalidomide-C2-amide linkage) achieves >90% BRD4 depletion at concentrations 100-fold lower than the inhibitor OTX015, demonstrating event-driven pharmacology [7].
Pipeline Expansion: Twelve of fifteen proteolysis-targeting chimeras in clinical trials (as of 2023) utilize cereblon recruitment, with Pomalidomide-C2-acid derivatives featuring prominently (Table 3). Candidates span oncology (e.g., ARV-471 for ERα+ breast cancer) and non-oncology indications (e.g., KT-474 for autoimmune disorders), highlighting the versatility of this scaffold [7].
Table 3: Clinical-Stage Proteolysis-Targeting Chimeras Utilizing Pomalidomide-Derived Recruitment
PROTAC® Candidate | Target Protein | Therapeutic Area | Clinical Phase | NCT Identifier |
---|---|---|---|---|
ARV-471 (Arvinas) | Estrogen Receptor α | Breast Cancer | Phase 2 | NCT04072952 |
ARV-110 (Arvinas) | Androgen Receptor | Prostate Cancer | Phase 2 | NCT03888612 |
KT-474 (Kymera) | IRAK4 | Atopic Dermatitis/HS* | Phase 1 | NCT04772885 |
CFT8634 (C4 Therapeutics) | BRD9 | Synovial Sarcoma | Phase 1/2 | NCT05355753 |
NX-2127 (Nurix) | BTK | B-cell Malignancies | Phase 1 | NCT04830137 |
*HS: Hidradenitis suppurativa
The synthetic accessibility of Pomalidomide-C2-acid further accelerates degrader optimization:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: